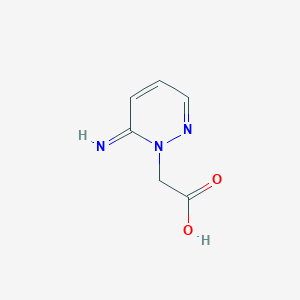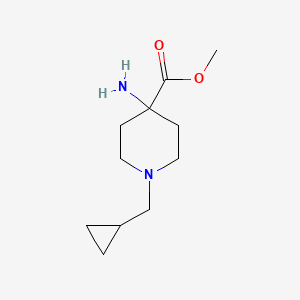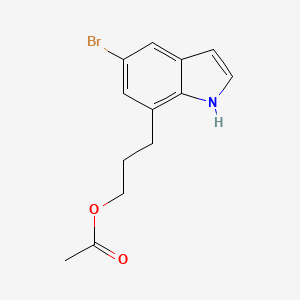
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two carbonyl chloride groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride typically involves the reaction of 4-methyl-1,3-thiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-methyl-1,3-thiazole+phosgene→4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic and reactive gas. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation reactions: The compound can react with amines, alcohols, and other nucleophiles to form a variety of condensation products
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the use of catalysts or bases to facilitate the process. Solvents such as dichloromethane, chloroform, and ethanol are commonly employed .
Major Products Formed
The major products formed from these reactions include:
Amides and esters: Formed through nucleophilic substitution reactions.
Thiazole derivatives: Resulting from oxidation and reduction reactions.
Condensation products: Formed through reactions with amines and alcohols.
Applications De Recherche Scientifique
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound can interact with biological targets such as enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electronic properties play a crucial role in its interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiazole derivative with similar reactivity and applications.
1,3,4-thiadiazole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities
Uniqueness
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is unique due to the presence of two carbonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .
Propriétés
Formule moléculaire |
C6H3Cl2NO2S |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
4-methyl-1,3-thiazole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2S/c1-2-3(4(7)10)12-6(9-2)5(8)11/h1H3 |
Clé InChI |
SYYWIJFVJZJQMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)






![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)



